T1AM-d4 hydrochloride

LC-MS/MS Isotope Kinetic Effect Bioanalysis

T1AM-d4 hydrochloride is a deuterium-labeled internal standard (ethylamino-1,1,2,2-d4) for accurate LC-MS/MS quantification of 3-iodothyronamine (T1AM) in serum, plasma, and tissues. Unlabeled T1AM or alternative SIL-IS introduce quantification bias due to isotopic kinetic isotope effect (KIE), with analyte decay half-life of 5-18 min vs. markedly slower IS decay. • Enables precise tissue-to-serum gradient measurement (>20-fold; liver 92.9±28.5 pmol/g in rats). • Supports method validation for LC-MS/MS assays in complex biological matrices. • Supplied with documentation confirming stable isotope incorporation and analytical suitability.

Molecular Formula C14H15ClINO2
Molecular Weight 395.65 g/mol
CAS No. 884320-54-1
Cat. No. B128248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT1AM-d4 hydrochloride
CAS884320-54-1
Synonyms4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol-d4 Hydrochloride ; 
Molecular FormulaC14H15ClINO2
Molecular Weight395.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl
InChIInChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H/i7D2,8D2;
InChIKeyRVKVVMXTPQCCIX-UVSTZUAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T1AM-d4: Product Overview & Procurement


3-Iodothyronamine-d4 hydrochloride (T1AM-d4; CAS 884320-54-1) is a deuterium-labeled analog of the endogenous trace amine-associated receptor 1 (TAAR1) agonist 3-iodothyronamine (T1AM) [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of T1AM in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The compound features four deuterium atoms at the ethylamino moiety (ethylamino-1,1,2,2-d4), providing a nominal mass shift of +4 Da relative to the unlabeled analyte .

Product Type Deuterium-labeled internal standard (T1AM-d4)
Mass Shift +4 Da (ethylamino-1,1,2,2-d4)
Workflow LC-MS/MS isotope dilution for T1AM quantification

T1AM-d4: Substitution Limitations in Bioanalysis


Generic substitution with unlabeled T1AM or alternative internal standards is precluded by a documented isotopic kinetic isotope effect (KIE) that compromises quantification accuracy. T1AM undergoes rapid, protein-dependent exponential decay in serum-containing media (half-life 5-18 min), while T1AM-d4 exhibits markedly slower decay kinetics [1]. Consequently, the widely used D4-T1AM internal standard introduces analytical artifacts due to differential decay rates between analyte and standard, leading to inaccurate quantification of endogenous T1AM [2]. This phenomenon necessitates the use of carefully validated methods and, in some cases, alternative standards like 13C6-T1AM to mitigate isotope-specific degradation biases.

Target
Potential Substitute
Risk
T1AM-d4 (D4-labeled)
Unlabeled T1AM
Differential decay may compromise quantification in serum matrices
T1AM-d4 as routine ISTD
13C6-T1AM
Deuterium KIE artifacts may require alternative standard for method accuracy

T1AM-d4 Quantitative Differentiation Evidence


Slower Degradation Kinetics vs. Unlabeled T1AM

In fetal bovine serum (FBS)-supplemented DMEM, unlabeled T1AM undergoes rapid exponential decay, while the deuterated analog T1AM-d4 degrades significantly more slowly. After 1 hour incubation in 10% FBS/DMEM, the T1AM signal decreased to 0.1-14% of the initial peak area, whereas T1AM-d4 retained 41-76% of its initial signal [1]. This differential stability, termed an isotope kinetic effect, invalidates the use of T1AM-d4 as a simple surrogate internal standard unless the assay accounts for this decay rate disparity.

Degradation Kinetics
Head-to-head
41-76% signal retention (T1AM-d4) vs 0.1-14% (unlabeled T1AM)
Isotope kinetic effect may introduce quantification bias
10% FBS/DMEM, 1h incubation; review method adaptation needed
LC-MS/MS Isotope Kinetic Effect Bioanalysis

13C6-T1AM Avoids Deuterium Kinetic Artifacts

A head-to-head comparison of D4-T1AM and 13C6-T1AM as internal standards for LC-MS/MS quantification of T1AM in mouse liver revealed that 13C6-T1AM exhibits pharmacodynamic properties comparable to endogenous T1AM, whereas D4-T1AM suffers from differential decay kinetics that introduce analytical artifacts [1]. The 13C6-T1AM-based method achieved a method detection limit (MDL) of 0.04 ng/g and a method quantification limit (MQL) of 0.09 ng/g, with spike recoveries ranging from 85.4% to 94.3% [1].

ISTD Suitability
Head-to-head
13C6-T1AM avoids KIE; MDL 0.04 ng/g, recovery 85.4-94.3%
Alternative standard may support higher method accuracy
Mouse liver tissue, stable isotope dilution LC-MS/MS
Stable Isotope Dilution Internal Standard Validation LC-MS/MS Method Development

Endogenous T1AM Quantification in Tissues

Using a validated LC-MS/MS method with T1AM-d4 as the internal standard, endogenous T1AM was quantified in rat tissues. Serum concentrations were 0.3±0.03 pmol/mL, while tissue concentrations ranged from 5.6±1.5 pmol/g (lung) to 92.9±28.5 pmol/g (liver), representing a >20-fold tissue-to-serum gradient [1]. These values could not be reliably measured using unlabeled T1AM due to matrix interference and lack of an appropriate internal standard for correction.

Endogenous Quantification
Reported
Liver 92.9±28.5, Kidney 36.1±10.4, Lung 5.6±1.5, Serum 0.3±0.03 pmol/mL (rat)
Supports tissue T1AM measurement with isotope dilution
Data to verify for cross-study comparisons
Endogenous Quantification Tissue Distribution LC-MS/MS

T1AM-d4 Research Applications


LC-MS/MS Method Development for Serum/Plasma

T1AM-d4 is the preferred internal standard for developing and validating LC-MS/MS assays targeting T1AM in serum or plasma. However, as demonstrated by the isotope kinetic effect, researchers must implement sample preparation protocols that minimize the impact of differential decay, such as rapid processing, protein precipitation, or the use of protease/oxidase inhibitors [1]. Comparative evaluation with 13C6-T1AM is recommended to confirm method accuracy [2].

Tissue Distribution & Pharmacokinetic Studies

T1AM-d4 is critical for accurate measurement of T1AM in complex tissue matrices (liver, kidney, heart, brain) where endogenous concentrations are low and matrix effects are pronounced [1]. Its use as an internal standard allows for the precise determination of tissue-to-serum concentration gradients, which can exceed 20-fold [1]. This application is directly supported by quantitative data showing liver concentrations of 92.9±28.5 pmol/g in rats using T1AM-d4 as the internal standard [1].

In Vitro Stability in Cell Culture Media

T1AM-d4 is employed to investigate the stability and metabolic fate of T1AM in cell culture systems. The compound's differential stability profile compared to unlabeled T1AM [1] serves as a valuable tool for dissecting the roles of serum proteins and amine oxidases in T1AM catabolism. Researchers can use T1AM-d4 to distinguish between physical adsorption, enzymatic degradation, and other loss mechanisms, thereby improving the interpretation of in vitro pharmacological experiments.

Application
Selection Property
Validation Focus
Serum/Plasma LC-MS/MS Method Development
Isotope-labeled internal standard with +4 Da mass shift
KIE mitigation and sample preparation protocol review
Tissue Distribution & Pharmacokinetic Studies
Matrix-effect correction in complex tissue homogenates
Tissue concentration gradient validation
In Vitro Stability Studies in Culture Media
Differential stability profile for metabolic fate elucidation
Catabolic pathway and adsorption mechanism review

Technical Documentation Hub

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